molecular formula C12H15NO3 B2545907 (3-(Hydroxymethyl)morpholino)(phenyl)methanone CAS No. 1421462-40-9

(3-(Hydroxymethyl)morpholino)(phenyl)methanone

Cat. No. B2545907
CAS RN: 1421462-40-9
M. Wt: 221.256
InChI Key: PXKSXINFHADHPS-UHFFFAOYSA-N
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Description

The compound "(3-(Hydroxymethyl)morpholino)(phenyl)methanone" is a morpholine derivative, which is a class of organic chemical compounds characterized by a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. Morpholine derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the stereoselective synthesis of differentially protected morpholines is described, starting from chiral epoxides. The key step involves a one-pot oxazolidinone formation via intramolecular epoxide opening and concomitant cyclization to form the morpholine ring . Another synthesis approach involves the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was confirmed by single crystal X-ray diffraction . Similarly, the structure of another derivative, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For example, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride involves a cyclization reaction, reduction, and acidification . Additionally, the aminomethylation of certain phenylethanones with paraformaldehyde and morpholine followed by nucleophilic addition of Grignard compounds is another reaction pathway for synthesizing tertiary aminoalkanols hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be characterized using different analytical methods. For instance, the crystal structure of (4-Hydroxy-2-methylphenyl)(2-hydroxyphenyl)methanone was determined, and its intermolecular hydrogen bonds were analyzed, which link the molecules into a one-dimensional chain . The UV absorption properties of this compound were also studied, showing strong ultraviolet absorption between 240-360 nm . Additionally, the antifungal and antibacterial activities of bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone were evaluated, indicating potential biological applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and antioxidant properties of various compounds, including those with morpholino structures, have been explored in scientific research. For instance, Çetinkaya et al. (2012) synthesized and analyzed the antioxidant activities of new compounds, highlighting their potential as effective antioxidants (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Applications in Organic Chemistry

  • Research in organic chemistry has seen the development of unique morpholinone heterocycles through the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones. This has been exemplified in the work of Phillips, Reynolds, and Scheidt (2008), contributing to the advancement of organic synthesis techniques (Phillips, Reynolds, & Scheidt, 2008).

Pharmaceutical and Biological Research

  • In the field of pharmaceutical and biological research, there is a focus on developing novel compounds with potential therapeutic applications. For example, Tang and Fu (2018) synthesized a compound with significant inhibition of cancer cell proliferation, demonstrating the relevance of morpholino compounds in cancer research (Tang & Fu, 2018).

Material Science and Nanotechnology

  • The role of morpholino compounds extends into material science and nanotechnology. Roy et al. (2008) utilized a morpholinomethyl derivative in the synthesis of gold nanoparticles, showcasing the application of such compounds in the field of nanotechnology (Roy, Dhara, Manassero, & Banerjee, 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, it might interact with biological targets through the morpholino or phenyl groups .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for its potential use in modifying gene expression .

properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKSXINFHADHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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